molecular formula C18H20N4O4S B2459212 3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine CAS No. 2034268-32-9

3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine

Cat. No. B2459212
M. Wt: 388.44
InChI Key: XMJXJKFWFYDBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a sulfonyl group, a piperazin-1-yl group, and a cyclopropylpyridazine group . These groups suggest that the compound might have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Compounds with similar structures have been evaluated for their anticancer activity against various cancer cell lines .

Scientific Research Applications

Antibacterial and Antifungal Applications

A study focused on the synthesis and structure-activity relationships of quinolone antibacterial agents explores derivatives with potential antibacterial activity. These compounds, including variations with piperazinyl side chains, have been evaluated for their efficacy against Gram-negative organisms, suggesting the structural relevance of piperazine derivatives in developing antibacterial agents (J. Sánchez et al., 1988).

Enzyme Inhibition for Antidepressant Development

Research into the oxidative metabolism of Lu AA21004, a novel antidepressant, has identified the involvement of cytochrome P450 enzymes in its metabolism. This insight into enzyme interactions with piperazine derivatives underlines the importance of such structures in the pharmacokinetics of therapeutic agents (Mette G. Hvenegaard et al., 2012).

Biofilm and Enzyme Inhibition

Innovative bis(pyrazole-benzofuran) hybrids, linked via a piperazine moiety, have been synthesized and shown to exhibit potent antibacterial efficacies, including biofilm inhibition activities. These compounds, particularly against resistant bacterial strains like MRSA and VRE, highlight the utility of piperazine derivatives in targeting microbial biofilms and essential bacterial enzymes (Ahmed E. M. Mekky, S. Sanad, 2020).

Antimalarial Agents

The antimalarial activity of certain piperazine derivatives, as demonstrated by their structural analyses, emphasizes the role of specific substituents in enhancing activity against malaria. These findings support the exploration of piperazine compounds in the development of new antimalarial therapies (W. Cunico et al., 2009).

Organotin(IV) Compounds for Cancer Therapy

A series of organotin(IV) derivatives featuring piperazine linkers have shown significant antibacterial, antifungal, and notably, cytotoxic activity against ovarian cancer cells. These results indicate the potential of piperazine-based structures in designing chemotherapeutic agents (F. Shaheen et al., 2018).

Future Directions

The future research directions for this compound could include studying its potential applications, optimizing its synthesis process, and investigating its physical and chemical properties. It could also involve exploring its mechanism of action if it’s intended to be used as a drug .

properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylsulfonyl)piperazin-1-yl]-6-cyclopropylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c23-27(24,14-3-5-16-17(11-14)26-12-25-16)22-9-7-21(8-10-22)18-6-4-15(19-20-18)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJXJKFWFYDBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine

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